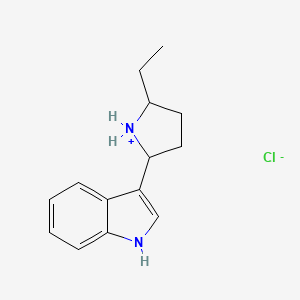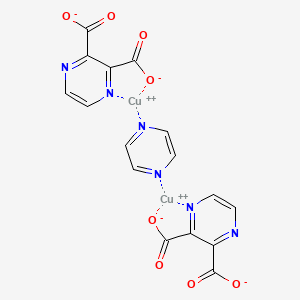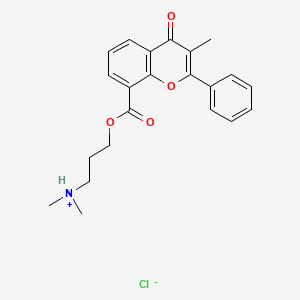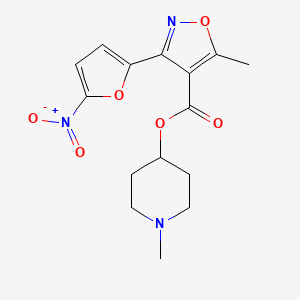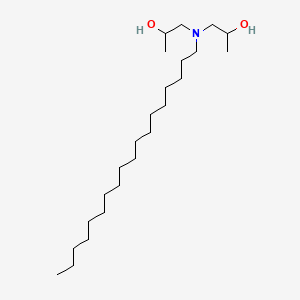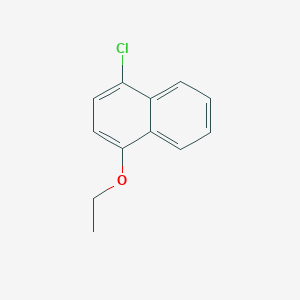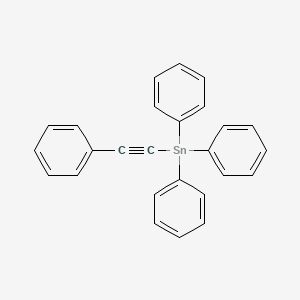
Triphenyl phenylethynyl tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl phenylethynyl tin is an organotin compound with the molecular formula C26H20Sn. It consists of a tin atom bonded to three phenyl groups and one phenylethynyl group. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl phenylethynyl tin can be synthesized through the reaction of triphenyltin chloride with phenylacetylene in the presence of a base such as sodium amide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Triphenyl phenylethynyl tin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds .
Scientific Research Applications
Triphenyl phenylethynyl tin has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biological Studies:
Mechanism of Action
The mechanism of action of triphenyl phenylethynyl tin involves its interaction with molecular targets through the tin atom. The phenylethynyl group provides additional reactivity, allowing the compound to participate in various chemical transformations. The pathways involved include coordination with other molecules and catalytic activity in organic reactions .
Comparison with Similar Compounds
Similar Compounds
- Triphenyltin hydride
- Triphenyltin hydroxide
- Triphenyltin chloride
- Triphenyltin acetate
- Tributyltin compounds
Uniqueness
Triphenyl phenylethynyl tin is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties compared to other triphenyltin compounds. This group enhances its reactivity and makes it suitable for specific applications in organic synthesis and catalysis .
Properties
CAS No. |
1247-08-1 |
|---|---|
Molecular Formula |
C26H20Sn |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
triphenyl(2-phenylethynyl)stannane |
InChI |
InChI=1S/C8H5.3C6H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H;3*1-5H; |
InChI Key |
LQCOSCHQCHLTJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


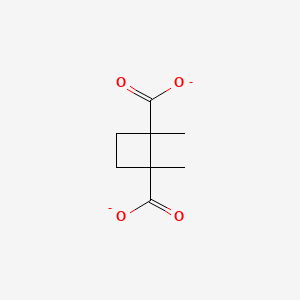


![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)

